![molecular formula C21H24N2O5 B1201169 [4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B1201169.png)
[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)methanone is a dimethoxybenzene.
Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
Research on similar compounds indicates potential therapeutic applications due to enzyme inhibitory activities. For instance, a series of related compounds were synthesized and demonstrated considerable inhibitory activity against the α-glucosidase enzyme, which suggests potential for diabetes treatment. These compounds were also evaluated for hemolytic and cytotoxic profiles, indicating their utility as therapeutic agents (Abbasi et al., 2019). Another study synthesized derivatives with significant inhibitory effects against acetyl- and butyrylcholinesterase, suggesting potential applications in treating neurological disorders such as Alzheimer's disease (Hussain et al., 2017).
Fluorescent Logic Gates for Cellular Research
A study designed and synthesized compounds comprising a similar molecular structure, which functioned as fluorescent logic gates. These compounds have potential applications in probing the microenvironment of cellular membranes and protein interfaces, which is crucial in biological and medical research (Gauci & Magri, 2022).
Structural and Spectroscopic Analysis
Another relevant research synthesized a compound with a related structure, focusing on its thermal, optical, etching, structural properties, and theoretical calculations. This kind of research is essential for understanding the physical and chemical properties of new compounds, which can be crucial in developing new materials or drugs (Karthik et al., 2021).
Antioxidant Properties
Research on similar compounds, like (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, has shown effective antioxidant power. This indicates potential applications in preventing or treating oxidative stress-related diseases (Çetinkaya et al., 2012).
Anticancer and Antimicrobial Properties
A study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives demonstrated in vitro cytotoxic activity against various cancer cell lines, highlighting its potential as an anticancer agent. These compounds also showed tubulin polymerization inhibition, a crucial target in cancer therapy (Manasa et al., 2020). Additionally, the antimicrobial activity of related compounds has been investigated, showing effectiveness against various bacterial strains, suggesting their use as antibacterial agents (Abbasi et al., 2018).
properties
Product Name |
[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)methanone |
|---|---|
Molecular Formula |
C21H24N2O5 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H24N2O5/c1-25-17-4-3-5-18(26-2)20(17)21(24)23-10-8-22(9-11-23)13-15-6-7-16-19(12-15)28-14-27-16/h3-7,12H,8-11,13-14H2,1-2H3 |
InChI Key |
LEYFAHXUUFDOGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



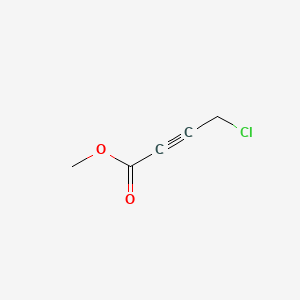
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1201088.png)
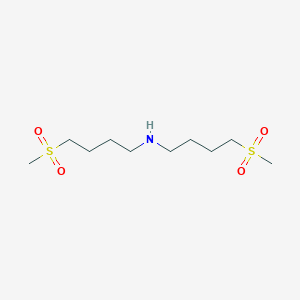
![[5-(7-Bromo-8-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1201091.png)
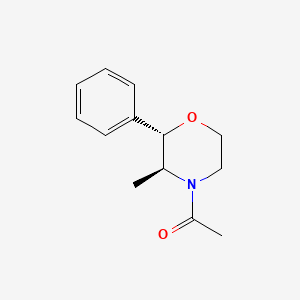
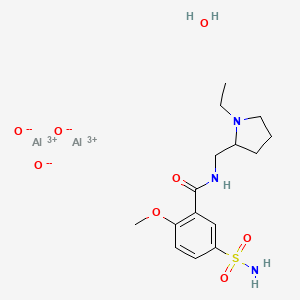
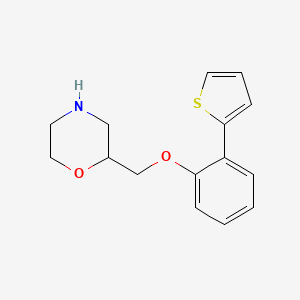
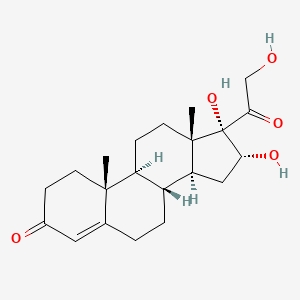
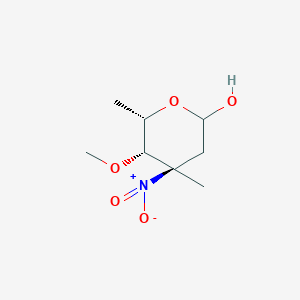
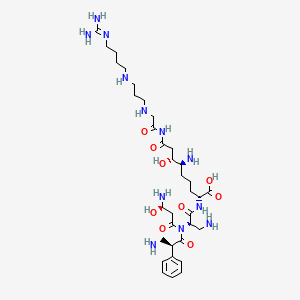
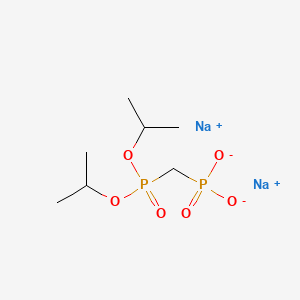
![4,5-Dimethoxy-2-prop-2-enyl-4-[1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one](/img/structure/B1201108.png)
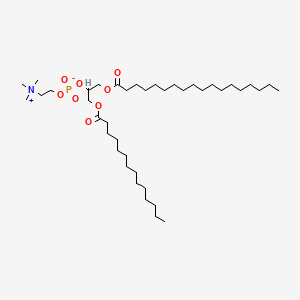
![2-[2-(1H-Indol-3-yl)ethyl]-3-(3-isopropyloxyphenyl)quinazolin-4(3H)-one](/img/structure/B1201110.png)